Carboprost tromethamine

概要

説明

カルプロストトロメタミンは、プロスタグランジンF2αの合成類似体であり、天然ホルモンの効果を模倣するように特別に設計されています。主に産科で使用され、産後出血の管理と陣痛の誘発に用いられます。 この化合物は、強力な子宮収縮作用で知られており、出産後の重度の出血の制御に効果的です .

準備方法

合成経路と反応条件: カルプロストトロメタミンは、プロスタグランジンF2αから始まる一連の化学反応によって合成されます。重要なステップには、C-15ヒドロキシル基のメチル化による第三級カルビノールの形成が含まれ、これにより酵素による酸化が防止され、生物学的活性が維持されます。 これは、メチルグリニャール試薬またはトリメチルアルミニウムを使用して達成されます .

工業生産方法: 工業環境では、カルプロストトロメタミンの合成には、高純度の試薬と制御された反応条件の使用が含まれ、一貫性と有効性を確保します。 このプロセスには、目的の生成物を単離し、不純物を除去するための複数の精製ステップが含まれます .

化学反応の分析

Reaction Conditions and Outcomes

This step determines the stereochemistry at C-15, favoring the (S)-epimer required for biological activity . The chiral additive enhances selectivity by coordinating to the Grignard reagent, directing methyl group addition .

Epimerization and Separation

The alkylation step produces a 1:1 mixture of 15-(S) and 15-(R) epimers in early synthetic routes, complicating purification . Modern methods employ chromatography to resolve epimers at the methyl ester stage:

Chromatographic Separation Parameters

| Parameter | Details | Source |

|---|---|---|

| Stationary Phase | Silica gel (40–70 µm, slightly basic) | |

| Eluent | Acetone-dichloromethane gradient | |

| Purity Achieved | ≥99.5% (S-epimer), ≤0.5% (R-epimer) |

Separation at the ester stage avoids degradation risks during later hydrolysis .

Wittig Reaction for Chain Elongation

The lower chain is constructed via a Wittig reaction between a stabilized ylide and a lactol intermediate (Fig. 2) .

Key Reaction Data

| Parameter | Details | Source |

|---|---|---|

| Ylide Reagent | Carboxybutylphosphonium bromide (CBFBr) | |

| Solvent | Tetrahydrofuran (THF) | |

| Outcome | Forms cis-5, trans-13 diene structure essential for prostaglandin activity |

This step establishes the compound’s unsaturated carbon backbone .

Hydrolysis and Salt Formation

The methyl ester intermediate undergoes alkaline hydrolysis to yield carboprost acid, followed by tromethamine salt formation:

Hydrolysis Conditions

Salt Formation Protocol

| Parameter | Details | Source |

|---|---|---|

| Solvent | Isopropanol/acetone | |

| Base | Solid tromethamine (added directly) | |

| Crystallization | Induced by hexane/ethyl acetate |

This step avoids aqueous conditions, minimizing solvent use and improving yield .

Impact of Protecting Groups

The p-phenylbenzoyl group is used to protect hydroxyl groups during synthesis, enabling selective reactions .

Role of Protecting Groups

Removal of protecting groups (via hydrolysis or fluoride-based cleavage) occurs in final steps .

Comparative Analysis of Synthetic Routes

Critical Reaction Insights

-

Temperature Sensitivity : Alkylation below -20°C minimizes side reactions .

-

Solvent Choice : Toluene improves Grignard reagent stability over THF .

-

Impurity Control : The 15-(R)-epimer is the primary impurity, controlled to <0.5% via chromatography .

This synthesis underscores the interplay of stereochemistry and reaction design in producing a therapeutically viable prostaglandin analogue.

科学的研究の応用

Postpartum Hemorrhage Management

Carboprost tromethamine is primarily indicated for treating severe bleeding after childbirth (postpartum hemorrhage) when other treatments are ineffective. It is particularly beneficial in cases where uterine atony—failure of the uterus to contract effectively—occurs.

- Study Findings : A comparative study demonstrated that this compound was more effective than oxytocin in preventing postpartum hemorrhage during cesarean deliveries. The incidence of significant blood loss was notably lower in patients receiving carboprost .

| Study | Group | Blood Loss (≥1,000 ml) | Intervention |

|---|---|---|---|

| Study 1 | Oxytocin | 13 patients | Standard care |

| Carboprost | 4 patients | Intramuscular injection | |

| Combo | 3 patients | Oxytocin + Carboprost |

Induction of Labor

This compound can also be used to induce labor in cases where medical termination of pregnancy is necessary. The drug induces strong uterine contractions similar to those experienced during labor.

- Clinical Evidence : In a cohort study, carboprost was administered to women requiring termination due to medical complications. The results indicated that carboprost effectively facilitated uterine contractions, leading to successful termination without significant adverse effects .

Treatment of Cyclophosphamide-Induced Hemorrhagic Cystitis

Recent studies have explored the use of this compound in treating cyclophosphamide-induced hemorrhagic cystitis, a condition characterized by bleeding in the bladder due to chemotherapy.

- Case Study : In a small cohort of four patients who did not respond to conservative treatments, intravesical instillation of this compound led to complete resolution of hematuria in three cases after a full course of therapy . The only noted side effect was bladder spasms, managed with additional medication.

Adverse Effects and Considerations

While this compound is generally effective, it is associated with several side effects:

- Gastrointestinal disturbances (nausea, vomiting)

- Uterine hypertonicity leading to pain

- Bladder spasms when used intravesically

These side effects necessitate careful monitoring during administration, particularly in high-risk populations such as those undergoing cesarean sections or with pre-existing gastrointestinal issues .

作用機序

カルプロストトロメタミンは、子宮のプロスタグランジンE2受容体に結合することにより効果を発揮し、子宮筋の収縮を引き起こします。これらの収縮は、胎盤の排出を助け、産後出血を軽減します。 この化合物の作用機序には、子宮筋細胞のカルシウムレベルを上昇させて収縮を促進する細胞内シグナル伝達経路の活性化が含まれます .

類似の化合物:

ジノプロストトロメタミン: 同様の子宮収縮作用を持つ別のプロスタグランジン類似体です。

ミソプロストール: 同様の適応症で使用されるプロスタグランジンE1類似体ですが、薬物動態が異なります。

スルプロストン: 強力な子宮収縮作用を持つプロスタグランジンE2類似体

独自性: カルプロストトロメタミンは、C-15位での特異的なメチル化によって独特であり、その安定性と生物学的活性を高めています。 この修飾により、他のプロスタグランジン類似体と比較して、子宮収縮の誘発がより効果的になります .

類似化合物との比較

Dinoprost tromethamine: Another prostaglandin analogue with similar uterotonic properties.

Misoprostol: A prostaglandin E1 analogue used for similar indications but with different pharmacokinetic properties.

Sulprostone: A prostaglandin E2 analogue with potent uterotonic effects

Uniqueness: Carboprost tromethamine is unique due to its specific methylation at the C-15 position, which enhances its stability and biological activity. This modification makes it more effective in inducing uterine contractions compared to other prostaglandin analogues .

特性

Key on ui mechanism of action |

Carboprost is a synthetic prostaglandin. It binds the prostaglandin E2 receptor, causing myometrial contractions, casuing the induction of labour or the expulsion of the placenta. Prostaglandins occur naturally in the body and act at several sites in the body including the womb (uterus). They act on the muscles of the womb, causing them to contract. |

|---|---|

CAS番号 |

58551-69-2 |

分子式 |

C25H47NO8 |

分子量 |

489.6 g/mol |

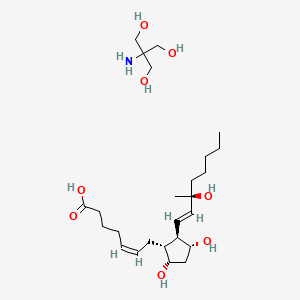

IUPAC名 |

2-amino-2-(hydroxymethyl)propane-1,3-diol;7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C21H36O5.C4H11NO3/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25;5-4(1-6,2-7)3-8/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25);6-8H,1-3,5H2/t16?,17?,18?,19?,21-;/m0./s1 |

InChIキー |

UMMADZJLZAPZAW-QTBVFXFVSA-N |

SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |

異性体SMILES |

CCCCC[C@@](C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |

正規SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |

外観 |

Solid powder |

melting_point |

95-105 °C |

ピクトグラム |

Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Carboprost tromethamine dissolves readily in water at room temperature at a concentration greater than 75 mg/mL. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

15-methylprostaglandin F2alpha-tromethamine carboprost trometamol carboprost tromethamine Hemabate Prostin M-15 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。